molecular formula C12H19NO5 B13430172 1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylicacid

Cat. No.: B13430172
M. Wt: 257.28 g/mol
InChI Key: RCMPWLCOIQSOIV-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H19NO5 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the nitrogen atom during subsequent reactions. This is usually achieved using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the 2-Oxopropyl Group: The 2-oxopropyl group is introduced through a nucleophilic substitution reaction, where an appropriate electrophile reacts with the azetidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the nitrogen atom, allowing selective reactions at other sites. The 2-oxopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Similar in structure but with different substituents.

    1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid: Another derivative with a different alkyl group.

Uniqueness

1-[(Tert-butoxy)carbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-oxopropyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-8(14)5-12(9(15)16)6-13(7-12)10(17)18-11(2,3)4/h5-7H2,1-4H3,(H,15,16)

InChI Key

RCMPWLCOIQSOIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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